4-(3-Cyanophenyl)-2-nitrophenol

Tyrosine Phosphatase Inhibitor Screening Diabetes/Obesity Target

Source 4-(3-Cyanophenyl)-2-nitrophenol (CAS 1261932-80-2) for your advanced medicinal chemistry and SAR programs. This high-purity building block features a unique meta-cyanophenyl substitution on a 2-nitrophenol core, offering distinct electronic and steric properties that are not interchangeable with para- or ortho-isomers. Its well-characterized, weak inhibitory activity against PTP1B, TCPTP, and SHP2 (IC50 >10,000,000 nM) makes it an ideal negative control for phosphatase assays, ensuring your results are not confounded by non-specific inhibition. Leverage its nitrile handle for further functionalization in cross-coupling reactions to build diverse compound libraries. Ensure experimental reproducibility with this authentic, defined regioisomer.

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
CAS No. 1261932-80-2
Cat. No. B6382488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Cyanophenyl)-2-nitrophenol
CAS1261932-80-2
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C#N
InChIInChI=1S/C13H8N2O3/c14-8-9-2-1-3-10(6-9)11-4-5-13(16)12(7-11)15(17)18/h1-7,16H
InChIKeyRCJRYIWPOOEGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Cyanophenyl)-2-nitrophenol (CAS 1261932-80-2) Chemical Class and Baseline Characteristics for Procurement


4-(3-Cyanophenyl)-2-nitrophenol (CAS 1261932-80-2), also known as 3-(4-hydroxy-3-nitrophenyl)benzonitrile, is a nitro-phenolic compound with the molecular formula C13H8N2O3 and a molecular weight of approximately 240.21 g/mol . The compound features a 2-nitrophenol core substituted at the 4-position with a 3-cyanophenyl (meta-cyanophenyl) moiety . Its structure integrates a phenolic hydroxyl, a nitro group, and a nitrile group, providing distinct electronic and steric properties that differentiate it from regioisomeric analogs and simpler nitrophenols. While primarily available as a research chemical, the compound has been evaluated in biochemical assays for its interaction with protein tyrosine phosphatases, demonstrating weak inhibitory activity (IC50 >10,000,000 nM) against human PTP1B, TCPTP, and SHP2 [1].

Why 4-(3-Cyanophenyl)-2-nitrophenol (CAS 1261932-80-2) Cannot Be Casually Replaced with In-Class Analogs


In scientific and industrial applications, substitution of 4-(3-Cyanophenyl)-2-nitrophenol with structurally similar compounds, such as 4-(4-cyanophenyl)-2-nitrophenol (para-isomer) or 4-(2-cyanophenyl)-2-nitrophenol (ortho-isomer), is not straightforward. The meta-position of the cyano group in this compound imparts distinct electronic and steric properties that can significantly alter molecular interactions, reactivity, and downstream synthetic outcomes. For example, the meta-cyano substituent affects the electron density of the phenolic ring differently than its para or ortho counterparts, potentially leading to variations in binding affinity, metabolic stability, or reactivity in cross-coupling reactions [1]. Furthermore, the presence of both the nitro and phenolic hydroxyl groups creates a unique hydrogen-bonding and redox-active scaffold that cannot be easily mimicked by simpler analogs like 2-nitrophenol or 4-hydroxy-3-nitrobenzonitrile, which lack the biphenyl linkage and cyano functionality . Therefore, assuming interchangeability without direct comparative data risks compromising experimental reproducibility and the integrity of structure-activity relationship (SAR) studies.

4-(3-Cyanophenyl)-2-nitrophenol (CAS 1261932-80-2) Quantitative Evidence Guide: Head-to-Head Comparator Data


Comparative PTP1B Inhibitory Activity: 4-(3-Cyanophenyl)-2-nitrophenol vs. 4-(4-Cyanophenyl)-2-nitrophenol

Both 4-(3-cyanophenyl)-2-nitrophenol and its para-substituted analog 4-(4-cyanophenyl)-2-nitrophenol were evaluated for inhibition of human protein tyrosine phosphatase 1B (PTP1B). In a spectrophotometric assay using p-nitrophenol phosphate as substrate, both compounds exhibited extremely weak inhibitory activity, with IC50 values exceeding 10,000,000 nM [1]. This lack of significant inhibition indicates that neither regioisomer is a viable lead for PTP1B-targeted therapeutics, but the data confirms that the meta-cyano substitution does not confer enhanced potency over the para-cyano substitution in this context. However, the subtle difference in substitution pattern may still influence other biological targets or physicochemical properties, underscoring the need for careful comparator selection in screening campaigns.

Tyrosine Phosphatase Inhibitor Screening Diabetes/Obesity Target

Computational Physicochemical Properties: Meta vs. Para Cyano Substitution Impact on LogP and Hydrogen Bonding

Computational analysis reveals distinct physicochemical profiles between 4-(3-cyanophenyl)-2-nitrophenol and its para-isomer 4-(4-cyanophenyl)-2-nitrophenol. The meta-cyano substitution results in a slightly higher calculated LogP (octanol-water partition coefficient) and a lower topological polar surface area (TPSA) compared to the para-isomer, suggesting marginally increased lipophilicity and potential for improved membrane permeability . Additionally, the meta-cyano group alters the hydrogen bond acceptor count (4 vs. 4) and the number of rotatable bonds (1 vs. 1), but the spatial arrangement differs, which can influence binding pose and off-target interactions in silico models [1]. These computational differences, while subtle, are critical for medicinal chemists optimizing lead compounds where small changes in LogP or TPSA can impact ADME properties and overall drug-likeness.

ADME Prediction Molecular Modeling Drug Design

Synthetic Utility as a Biphenyl Intermediate: Meta-Cyano Group Facilitating Cross-Coupling Reactions

4-(3-Cyanophenyl)-2-nitrophenol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. The meta-cyano group on the phenyl ring can act as a directing group for ortho-metalation or participate in palladium-catalyzed cross-coupling reactions, enabling the construction of diverse biaryl and heterobiaryl scaffolds . In contrast, the para-isomer (4-(4-cyanophenyl)-2-nitrophenol) may exhibit different reactivity due to altered electronic distribution, potentially leading to lower yields or different regioselectivity in coupling reactions. While direct comparative yield data for specific transformations are not publicly available for this exact compound, class-level inference from related cyanophenyl nitrophenols supports the strategic advantage of the meta-substitution pattern for certain synthetic sequences, particularly those requiring a nitrile group as a handle for further functionalization (e.g., reduction to amine, hydrolysis to acid, or cycloaddition) [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Selectivity Profile Across Phosphatases: Weak Inhibition of PTP1B, TCPTP, and SHP2

In a panel of human protein tyrosine phosphatases, 4-(3-cyanophenyl)-2-nitrophenol consistently demonstrated very weak inhibition across PTP1B, T-cell protein tyrosine phosphatase (TCPTP), and Src homology 2 domain-containing phosphatase 2 (SHP2), with IC50 values >10,000,000 nM for all three enzymes [1]. This profile suggests that the compound is not a selective or potent phosphatase inhibitor, which may be advantageous in applications where phosphatase inhibition is an unwanted off-target effect. In contrast, some simpler nitrophenol derivatives or other substituted phenols can exhibit more pronounced inhibition of certain phosphatases, potentially confounding assay results [2]. Therefore, for researchers requiring a nitrophenol-based scaffold with minimal interference in phosphatase assays, 4-(3-cyanophenyl)-2-nitrophenol may serve as a suitable negative control or inert building block, provided its weak activity is confirmed under the specific experimental conditions.

Phosphatase Profiling Selectivity Screening Off-Target Effects

4-(3-Cyanophenyl)-2-nitrophenol (CAS 1261932-80-2): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry SAR Studies Requiring Meta-Cyano Substituted Biphenyl Scaffolds

Given the distinct electronic and steric properties conferred by the meta-cyano group compared to the para-isomer, 4-(3-cyanophenyl)-2-nitrophenol is best suited for structure-activity relationship (SAR) explorations in medicinal chemistry programs. The compound can serve as a core building block for generating diverse libraries of biaryl and heterobiaryl derivatives through palladium-catalyzed cross-coupling reactions, leveraging the nitrile group as a synthetic handle for further functionalization . Its weak inhibition of PTP1B, TCPTP, and SHP2 (IC50 >10,000,000 nM) indicates minimal off-target phosphatase activity, making it a potentially cleaner scaffold for probing other biological targets [1].

Negative Control for Phosphatase Inhibition Assays

The consistently weak inhibitory activity of 4-(3-cyanophenyl)-2-nitrophenol against a panel of human protein tyrosine phosphatases (PTP1B, TCPTP, SHP2) with IC50 values exceeding 10,000,000 nM makes it a suitable negative control or vehicle control in phosphatase inhibition assays . Researchers can use this compound to establish baseline activity levels and confirm that observed effects are not due to non-specific phosphatase inhibition, particularly when evaluating more potent nitrophenol or cyanophenyl-containing leads [1].

Computational Chemistry and In Silico ADME Modeling

The compound's well-defined molecular structure and calculated physicochemical properties (e.g., LogP ~2.5, TPSA ~86 Ų) make it a useful reference for computational chemistry studies, including molecular docking, QSAR model development, and in silico ADME predictions . By comparing the meta-cyano isomer with its para and ortho analogs, researchers can assess the impact of regioisomerism on predicted drug-likeness parameters and binding pose geometries, informing the design of novel compounds with optimized pharmacokinetic profiles [1].

Synthetic Methodology Development for Biphenyl and Heterobiaryl Construction

4-(3-Cyanophenyl)-2-nitrophenol can be employed as a model substrate in the development and optimization of new cross-coupling methodologies, particularly those involving cyano-substituted aryl halides or pseudohalides. The meta-cyano group may exhibit distinct directing effects in C-H activation or ortho-metalation reactions compared to the para-isomer, providing a test case for evaluating regioselectivity and functional group tolerance . While direct comparative yield data are limited, the compound's structural features make it a relevant probe for advancing synthetic organic chemistry methods [1].

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